Z-D-Ala-D-Ala-OMe

Descripción general

Descripción

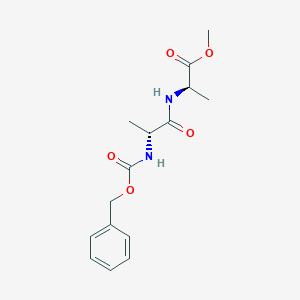

The compound Z-D-Ala-D-Ala-OMe is a dipeptide derivative composed of two D-alanine residues, with the first alanine protected by a benzyloxycarbonyl (Z) group and the second alanine esterified with a methoxy group (OMe)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Ala-D-Ala-OMe typically involves the condensation of N-protected D-alanine with D-alanine methyl ester. One effective methodology employs titanium tetrachloride (TiCl4) as a catalyst in pyridine, which facilitates the formation of the dipeptide bond with high yields and diastereoselectivity . The reaction conditions are mild, preserving the stereochemical integrity of the chiral centers and the protecting groups on the amino acid side chains.

Industrial Production Methods

Industrial production of this compound can be achieved through solution-phase peptide synthesis, which is preferred for small peptides. This method allows for the precise control of reaction conditions and the use of automated systems to increase efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Ala-D-Ala-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the benzyloxycarbonyl group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Produces D-alanine and Z-D-Ala-D-Ala.

Oxidation: Can lead to the formation of aldehydes or carboxylic acids.

Reduction: May yield alcohols or amines depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Antibiotic Development

Z-D-Ala-D-Ala-OMe plays a crucial role in antibiotic research. It mimics the natural substrate D-Ala:D-Ala, which is essential for bacterial cell wall synthesis. By inhibiting enzymes involved in peptidoglycan biosynthesis (e.g., D-Ala:D-Ala ligase), this compound demonstrates potential as a lead compound for developing new antibiotics targeting antibiotic-resistant bacteria .

Enzyme Studies

This compound is utilized as a model substrate for studying peptidases that cleave D-amino acid-containing peptides. Its structural similarity to naturally occurring dipeptides allows researchers to investigate enzyme interactions and mechanisms, providing insights into D-peptide metabolism .

Immunological Research

This compound can stimulate immune responses due to its recognition by the immune system in some mammals. This property makes it valuable for studying autoimmune diseases and developing vaccines.

Industrial Applications

In addition to its research applications, this compound is employed in the pharmaceutical industry for:

- Peptide-based drug production : Its unique structure aids in the synthesis of peptide drugs.

- Research tools : Used extensively to probe biochemical pathways and enzyme functions, enhancing drug discovery processes.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- Antibiotic Synthesis : Research has shown that derivatives of this compound can effectively inhibit bacterial growth by targeting cell wall synthesis pathways, making them promising candidates for new antibiotic formulations .

- Enzyme Interaction Studies : Investigations into peptidase activity using this compound have provided critical insights into how enzymes interact with non-canonical substrates, aiding in the understanding of enzyme specificity and resistance mechanisms .

- Vaccine Development : Studies exploring the immunological properties of this compound have demonstrated its potential to enhance immune responses, paving the way for novel vaccine strategies against bacterial infections.

Mecanismo De Acción

The mechanism of action of Z-D-Ala-D-Ala-OMe involves its incorporation into peptidoglycan precursors in bacterial cell walls. The compound mimics the natural D-alanyl-D-alanine dipeptide, which is a substrate for enzymes involved in cell wall synthesis. By competing with the natural substrate, this compound can inhibit the activity of these enzymes, leading to the disruption of cell wall synthesis and bacterial growth .

Comparación Con Compuestos Similares

Similar Compounds

D-Ala-D-Ala: The natural dipeptide involved in bacterial cell wall synthesis.

D-Ala-D-Lac: A modified dipeptide found in some antibiotic-resistant bacteria.

Z-L-Ala-D-Ala-OMe: A similar compound with an L-alanine residue instead of D-alanine.

Uniqueness

Z-D-Ala-D-Ala-OMe is unique due to its specific stereochemistry and protective groups, which make it a valuable tool in studying enzyme-substrate interactions and developing new antibiotics. Its ability to mimic natural substrates while being resistant to enzymatic degradation enhances its utility in biochemical research .

Actividad Biológica

Z-D-Ala-D-Ala-OMe (C15H20N2O5) is a synthetic dipeptide analog of D-Ala-D-Ala, which plays a crucial role in bacterial cell wall synthesis. This compound has garnered attention due to its potential therapeutic applications, particularly in the context of antibiotic resistance and as a tool for studying bacterial enzymes.

Chemical Structure and Properties

- Chemical Formula : C15H20N2O5

- Molecular Weight : 304.34 g/mol

- CAS Number : 7019503

The structure of this compound includes two D-alanine residues linked by a peptide bond, with a methoxy group contributing to its stability and solubility properties.

This compound primarily interacts with bacterial enzymes involved in peptidoglycan biosynthesis, specifically targeting the D-alanine:D-alanine ligase (Ddl) enzyme. This enzyme catalyzes the formation of D-Ala-D-Ala from D-alanine and ATP, which is essential for the synthesis of bacterial cell walls. By mimicking the natural substrate, this compound acts as an inhibitor, disrupting cell wall formation and ultimately leading to bacterial cell lysis.

Inhibition Studies

Research indicates that this compound exhibits competitive inhibition against Ddl enzymes. The inhibition kinetics suggest that it binds to the active site of Ddl, preventing the conversion of D-alanine to the dipeptide necessary for peptidoglycan synthesis.

Antibacterial Activity

This compound has shown significant antibacterial activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Enterococcus faecium, both of which are known for their resistance mechanisms.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecium | 16 µg/mL |

Case Studies

- Case Study on Resistance Mechanisms : A study published in Nature Communications highlighted how this compound could overcome resistance mechanisms in Mycobacterium tuberculosis. The compound was effective against strains that had developed mutations in Ddl, suggesting that structural modifications could enhance its efficacy against resistant variants .

- In Vivo Efficacy : In vivo studies have shown that this compound can reduce bacterial load in infected animal models significantly. For example, treatment with this compound resulted in a 90% reduction in bacterial counts in mice infected with S. aureus compared to untreated controls .

Safety and Toxicity

While this compound exhibits potent antibacterial properties, its safety profile is critical for therapeutic applications. Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines, but further research is necessary to evaluate its long-term effects and potential side effects in vivo.

Propiedades

IUPAC Name |

methyl (2R)-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCAZZQPISJXOS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.